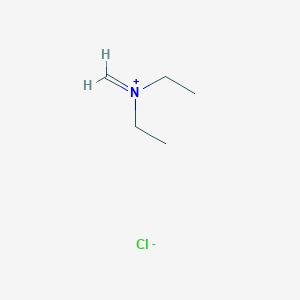
N,N-Diethylmethaniminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl(methylene)ammonium chloride is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups and one methylene group, with a chloride anion as the counterion. This compound is known for its applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-diethyl(methylene)ammonium chloride can be synthesized through the alkylation of tertiary amines. One common method involves the reaction of N,N-diethylmethylamine with methyl chloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of N,N-diethyl(methylene)ammonium chloride often involves continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reactant concentrations, temperature, and pressure to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl(methylene)ammonium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N,N-diethyl(methylene)ammonium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-diethyl(methylene)ammonium chloride involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in increased membrane permeability and potential cell lysis . The compound’s effects are primarily due to its ability to disrupt lipid bilayers and interfere with membrane-associated processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl(methylene)ammonium chloride: Similar in structure but with methyl groups instead of ethyl groups.
N,N-diethylmethylamine: A tertiary amine with similar alkyl groups but lacking the quaternary ammonium structure.
Uniqueness
N,N-diethyl(methylene)ammonium chloride is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. Its ability to act as a phase-transfer catalyst and its effectiveness in disrupting cell membranes make it valuable in various applications .
Eigenschaften
CAS-Nummer |
52853-18-6 |
|---|---|
Molekularformel |
C5H12ClN |
Molekulargewicht |
121.61 g/mol |
IUPAC-Name |
diethyl(methylidene)azanium;chloride |
InChI |
InChI=1S/C5H12N.ClH/c1-4-6(3)5-2;/h3-5H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OKNVYFZHCCAMTJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](=C)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
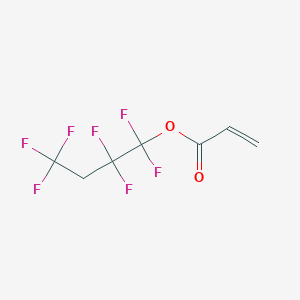
![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)

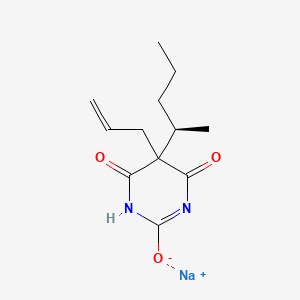
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
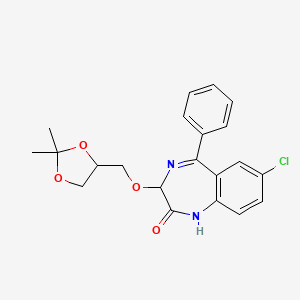
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
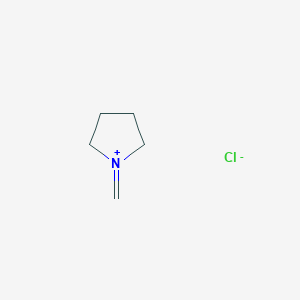
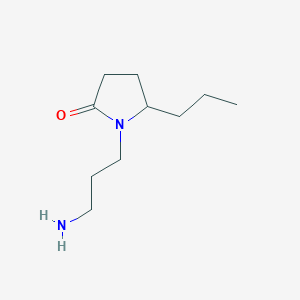
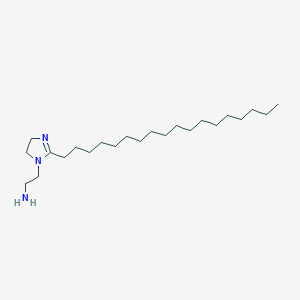
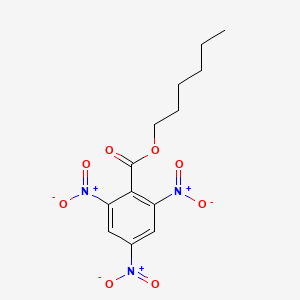
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
